molecular formula C20H19FN4O3S B11202196 4-amino-N~5~-(2-fluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(2-fluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11202196
M. Wt: 414.5 g/mol
InChI Key: FTIKLPQAEBSHRA-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This particular compound features a thiazole ring substituted with amino, fluorophenyl, and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE include other thiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and specificity. Examples of similar compounds include:

  • 2-AMINO-5-BROMOTHIAZOLE
  • 4-FLUOROPHENYLTHIAZOLE
  • 3-METHOXYPHENYLTHIAZOLE The uniqueness of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of substituents, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H19FN4O3S/c1-28-14-7-4-5-12(9-14)10-23-19(26)17-16(22)18(29-25-17)20(27)24-11-13-6-2-3-8-15(13)21/h2-9H,10-11,22H2,1H3,(H,23,26)(H,24,27)

InChI Key

FTIKLPQAEBSHRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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